molecular formula C13H15N3O4S B2749927 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 902732-98-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Katalognummer: B2749927
CAS-Nummer: 902732-98-3
Molekulargewicht: 309.34
InChI-Schlüssel: JIDGVSGUHJTQCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide” is a compound that has been the subject of various scientific studies . It is a sulfonamide derivative, a class of compounds known for their significant biological activities . Sulfonamides are widely used in the pharmaceutical industry as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain the final product .


Molecular Structure Analysis

The molecular structure of “this compound” was confirmed using various spectral techniques such as IR, 1H NMR, and EIMS . The presence of carbons at positions 8 or 5 were supported by signals appearing at δ 118 ppm .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide and its derivatives have been explored for their potential in various biological activities, including their role as inhibitors, antimicrobial agents, and anticancer activities. These compounds have been synthesized and investigated for their cytotoxic activities on tumor and non-tumor cell lines, exhibiting significant effects and suggesting their potential for further investigation as lead molecules for therapeutic applications (Kucukoglu et al., 2016).

Antimicrobial and Antioxidant Activities

Research has shown that pyrazole-based sulfonamide derivatives possess significant antimicrobial and antioxidant activities. These activities were determined through various in vitro assays, highlighting the therapeutic potential of these compounds against selected bacterial and fungal strains, as well as their capacity to scavenge free radicals (Badgujar et al., 2018).

Enzyme Inhibition

Several studies have focused on the enzyme inhibitory effects of these sulfonamide derivatives, particularly against carbonic anhydrase isoenzymes and acetylcholinesterase. These inhibitors display low cytotoxicity and show potential as novel candidates for the development of therapeutic agents targeting these enzymes (Ozgun et al., 2019).

Novel Drug Candidates

The design and synthesis of sulfonamide-based hybrid compounds, incorporating various pharmacophores, have led to the identification of numerous novel drug candidates. These compounds have shown a wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, and anti-neuropathic pain activities, among others. This highlights the versatility and potential of these derivatives in medicinal chemistry and drug development (Ghomashi et al., 2022).

Anticancer and Radiosensitizing Properties

Further research into sulfonamide derivatives has revealed their promising anticancer and radiosensitizing properties. These studies have led to the synthesis of compounds exhibiting potent in vitro anticancer activity against various cancer cell lines, alongside their ability to enhance the cell-killing effect of γ-radiation. This opens up new avenues for the development of effective cancer therapies (Ghorab et al., 2015).

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-9-13(8-16(2)14-9)21(17,18)15-10-3-4-11-12(7-10)20-6-5-19-11/h3-4,7-8,15H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDGVSGUHJTQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.